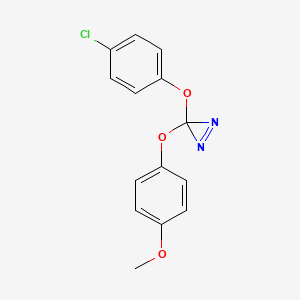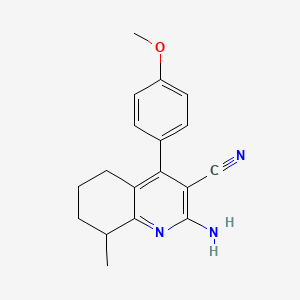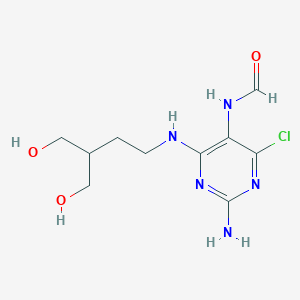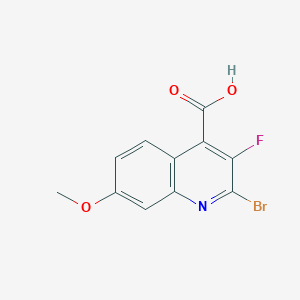
3-(4-Chlorophenoxy)-3-(4-methoxyphenoxy)-3H-diazirene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Chlorophenoxy)-3-(4-methoxyphenoxy)-3H-diazirine is a synthetic organic compound that belongs to the class of diazirines. Diazirines are three-membered ring structures containing two nitrogen atoms and one carbon atom. These compounds are known for their utility in photolabeling and photoaffinity labeling due to their ability to form reactive carbene intermediates upon exposure to ultraviolet (UV) light.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenoxy)-3-(4-methoxyphenoxy)-3H-diazirine typically involves the following steps:
Formation of the diazirine ring: This can be achieved by reacting a suitable precursor, such as a ketone or an aldehyde, with hydrazine derivatives under acidic or basic conditions.
Substitution reactions:
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Chlorophenoxy)-3-(4-methoxyphenoxy)-3H-diazirine can undergo various chemical reactions, including:
Photolysis: Upon exposure to UV light, the diazirine ring can break, forming a reactive carbene intermediate.
Substitution reactions: The phenoxy groups can participate in nucleophilic substitution reactions.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Photolysis: UV light sources, such as mercury lamps or LEDs.
Substitution reactions: Nucleophiles such as amines, thiols, or alcohols.
Oxidation and reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed
Photolysis: Formation of carbene intermediates that can react with nearby molecules.
Substitution reactions: Formation of substituted phenoxy derivatives.
Oxidation and reduction: Formation of oxidized or reduced phenoxy compounds.
Wissenschaftliche Forschungsanwendungen
3-(4-Chlorophenoxy)-3-(4-methoxyphenoxy)-3H-diazirine has several applications in scientific research, including:
Chemistry: Used as a photolabeling reagent to study molecular interactions and reaction mechanisms.
Biology: Employed in photoaffinity labeling to investigate protein-ligand interactions and identify binding sites.
Medicine: Potential use in drug discovery and development for identifying target proteins and pathways.
Industry: Utilized in the development of advanced materials and coatings with specific properties.
Wirkmechanismus
The primary mechanism of action of 3-(4-Chlorophenoxy)-3-(4-methoxyphenoxy)-3H-diazirine involves the formation of a reactive carbene intermediate upon exposure to UV light. This carbene can insert into various chemical bonds, allowing the compound to covalently attach to nearby molecules. This property makes it useful for studying molecular interactions and identifying binding sites in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Chlorophenoxy)-3H-diazirine: Lacks the 4-methoxyphenoxy group.
3-(4-Methoxyphenoxy)-3H-diazirine: Lacks the 4-chlorophenoxy group.
3-Phenoxy-3H-diazirine: Lacks both the 4-chlorophenoxy and 4-methoxyphenoxy groups.
Uniqueness
3-(4-Chlorophenoxy)-3-(4-methoxyphenoxy)-3H-diazirine is unique due to the presence of both 4-chlorophenoxy and 4-methoxyphenoxy groups, which can influence its reactivity, stability, and binding properties. These functional groups can also affect the compound’s solubility and interaction with biological molecules, making it a valuable tool in various research applications.
Eigenschaften
CAS-Nummer |
651306-57-9 |
|---|---|
Molekularformel |
C14H11ClN2O3 |
Molekulargewicht |
290.70 g/mol |
IUPAC-Name |
3-(4-chlorophenoxy)-3-(4-methoxyphenoxy)diazirine |
InChI |
InChI=1S/C14H11ClN2O3/c1-18-11-6-8-13(9-7-11)20-14(16-17-14)19-12-4-2-10(15)3-5-12/h2-9H,1H3 |
InChI-Schlüssel |
AERJIDFFELQKHM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)OC2(N=N2)OC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Chloro-2-phenyl-[1,2,4]triazolo[1,5-a]quinoxalin-4-amine](/img/structure/B11834385.png)

![N,N-Dimethyl-9-[(2-nitrophenyl)methyl]-9H-purin-6-amine](/img/structure/B11834405.png)


![(1R,3R,4R,5S)-4-azido-2-hydroxy-6,8-dioxabicyclo[3.2.1]octan-3-yl acetate](/img/structure/B11834431.png)

![6-(4-Chlorophenyl)-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B11834438.png)

![Acetamide, N-butyl-2-[(5-chloro-8-quinolinyl)oxy]-](/img/structure/B11834466.png)


![2'-Chloro-N-cyclopentyl-5'H-spiro[cyclobutane-1,6'-thieno[2,3-D]pyrimidin]-4'-amine](/img/structure/B11834477.png)

